REACTION_CXSMILES
|
[Na].[K].[C:3]1(=[O:18])[N:7]([CH2:8][S:9](O)(=[O:11])=[O:10])[C:6](=[O:13])[C:5]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:4]12.P(Cl)(Cl)(Cl)(Cl)[Cl:20]>C1C=CC=CC=1>[C:3]1(=[O:18])[N:7]([CH2:8][S:9]([Cl:20])(=[O:11])=[O:10])[C:6](=[O:13])[C:5]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:4]12 |f:0.1.2,^1:0,1|
|
Name
|
phthalimidomethanesulfonic acid potassium sodium
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
[Na].[K].C1(C=2C(C(N1CS(=O)(=O)O)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0.132 mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed on a steam bath for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
crushed ice
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
FILTRATION
|
Details
|
the slurry is filtered
|
Type
|
WASH
|
Details
|
The product is washed with water
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1CS(=O)(=O)Cl)=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |